molecular formula C6H9FO2 B162401 3-Fluoro-3-methyl-2,4-pentanedione CAS No. 133860-72-7

3-Fluoro-3-methyl-2,4-pentanedione

Cat. No. B162401
CAS RN: 133860-72-7
M. Wt: 132.13 g/mol
InChI Key: QALGMGZXYYCIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-3-methyl-2,4-pentanedione (FMPD) is a fluorinated β-diketone that has been widely used in scientific research due to its unique chemical properties. FMPD is a colorless liquid that is soluble in most organic solvents and has a boiling point of 96-97°C. FMPD is a versatile compound that can be used in various applications, including organic synthesis, medicinal chemistry, and material science.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-methyl-2,4-pentanedione is not well understood, but it is believed to involve the formation of stable metal complexes with various metal ions. These metal complexes may have unique chemical and physical properties that can be exploited in various applications, including catalysis, bioinorganic chemistry, and medicinal chemistry.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied, but it has been shown to be relatively non-toxic and non-carcinogenic in animal studies. This compound has also been shown to have low acute toxicity and is not classified as a hazardous substance by regulatory agencies.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Fluoro-3-methyl-2,4-pentanedione in lab experiments include its versatility, stability, and ability to form stable metal complexes. This compound is also relatively easy to synthesize and handle, making it a useful tool for researchers. However, the limitations of using this compound in lab experiments include its potential toxicity and the limited understanding of its mechanism of action.

Future Directions

There are many future directions for the use of 3-Fluoro-3-methyl-2,4-pentanedione in scientific research. One potential application is in the development of new catalysts for organic synthesis and industrial processes. This compound could also be used as a ligand in the synthesis of new metal-organic frameworks with unique properties. Additionally, this compound could be used in the development of new drugs and therapeutic agents for various diseases. Further research is needed to fully understand the potential applications of this compound in these areas.

Synthesis Methods

The synthesis of 3-Fluoro-3-methyl-2,4-pentanedione can be achieved through several methods, including the Claisen condensation reaction and the aldol condensation reaction. The Claisen condensation reaction involves the reaction of ethyl acetoacetate with fluorine gas in the presence of sodium ethoxide, while the aldol condensation reaction involves the reaction of acetone with fluorine gas in the presence of sodium hydroxide. Both methods have been used to produce this compound with good yields and high purity.

Scientific Research Applications

3-Fluoro-3-methyl-2,4-pentanedione has been widely used in scientific research due to its ability to form stable complexes with various metal ions, such as copper, zinc, and iron. These metal complexes have been studied extensively for their potential applications in catalysis, bioinorganic chemistry, and medicinal chemistry. This compound has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and sensing.

properties

CAS RN

133860-72-7

Molecular Formula

C6H9FO2

Molecular Weight

132.13 g/mol

IUPAC Name

3-fluoro-3-methylpentane-2,4-dione

InChI

InChI=1S/C6H9FO2/c1-4(8)6(3,7)5(2)9/h1-3H3

InChI Key

QALGMGZXYYCIQT-UHFFFAOYSA-N

SMILES

CC(=O)C(C)(C(=O)C)F

Canonical SMILES

CC(=O)C(C)(C(=O)C)F

synonyms

2,4-Pentanedione, 3-fluoro-3-methyl- (9CI)

Origin of Product

United States

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